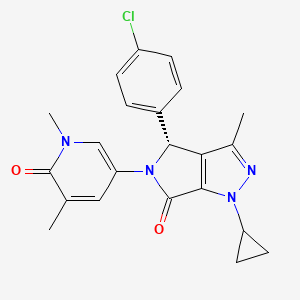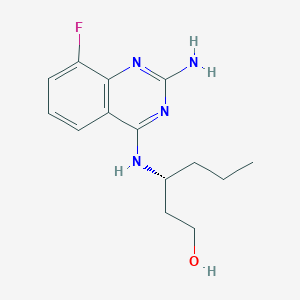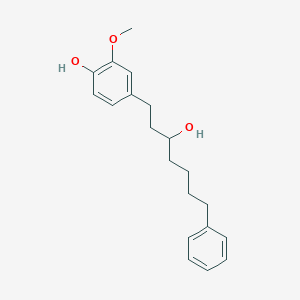
MMP13-In-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MMP13-In-1 is a compound that acts as an inhibitor of matrix metalloproteinase-13 (MMP-13). Matrix metalloproteinase-13 is a member of the matrix metalloproteinase family, which plays a crucial role in the degradation of extracellular matrix proteins, including collagen. MMP-13 is involved in various physiological and pathological processes such as tissue remodeling, inflammation, and cancer metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MMP13-In-1 typically involves the use of organic synthesis techniques. One common method includes the reaction of specific chemical precursors under controlled conditions to form the desired inhibitor. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
MMP13-In-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can occur where specific atoms or groups within the compound are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may result in compounds with different substituents .
Applications De Recherche Scientifique
MMP13-In-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinase-13 and its effects on various chemical processes.
Biology: Employed in research to understand the role of matrix metalloproteinase-13 in biological systems, including tissue remodeling and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as osteoarthritis, cancer, and fibrosis by inhibiting matrix metalloproteinase-13 activity.
Industry: Utilized in the development of new materials and products that require the inhibition of matrix metalloproteinase-13 activity .
Mécanisme D'action
MMP13-In-1 exerts its effects by binding to the active site of matrix metalloproteinase-13, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of extracellular matrix proteins, which can have therapeutic benefits in conditions where excessive matrix metalloproteinase-13 activity is detrimental. The molecular targets and pathways involved include the inhibition of collagen degradation and the modulation of signaling pathways related to inflammation and tissue remodeling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to MMP13-In-1 include other matrix metalloproteinase inhibitors such as:
- MMP-1 inhibitors
- MMP-2 inhibitors
- MMP-9 inhibitors
- MMP-14 inhibitors
Uniqueness
This compound is unique in its high specificity for matrix metalloproteinase-13 compared to other matrix metalloproteinase inhibitors. This specificity allows for targeted inhibition of matrix metalloproteinase-13 without significantly affecting other matrix metalloproteinases, which can reduce potential side effects and increase therapeutic efficacy .
Propriétés
Formule moléculaire |
C21H24FN7O5 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H24FN7O5/c1-12-24-17(20-26-28-29(27-20)8-14-10-34-15(9-30)11-33-14)6-18(25-12)21(31)23-7-13-3-4-16(22)19(5-13)32-2/h3-6,14-15,30H,7-11H2,1-2H3,(H,23,31) |
Clé InChI |
SKEAGJWUKCNICJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)CC4COC(CO4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)
![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)


![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)

![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)
